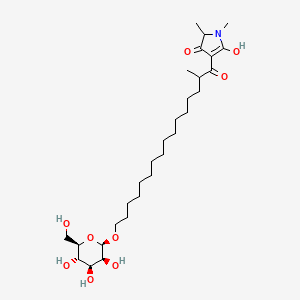
Epsiprantel
Descripción general
Descripción
Epsiprantel es un fármaco veterinario utilizado principalmente como agente antihelmíntico contra las tenias, como Echinococcus granulosus. Está indicado para la eliminación de cestodos (tenias) en gatos y perros, incluyendo Dipylidium caninum y especies de Taenia . This compound pertenece a la clase química de las isoquinolinas y es conocido por su eficacia en el tratamiento de infecciones por tenias en mascotas .
Aplicaciones Científicas De Investigación
Epsiprantel se utiliza principalmente en medicina veterinaria para tratar infecciones por tenias en gatos y perros . Se ha demostrado que es eficaz contra diversas especies de tenias, incluyendo Dipylidium caninum y especies de Taenia . La investigación también ha explorado su posible uso como medicamento antiesquistosomático, con estudios que indican su eficacia contra esquistosomulas y gusanos adultos de esquistosoma . Además, se ha evaluado la seguridad de this compound y sus efectos secundarios mínimos en animales .
Mecanismo De Acción
Se cree que el mecanismo de acción de epsiprantel es similar al de praziquantel. Interfiere con la regulación del calcio y otros cationes en el parásito, lo que lleva a una contracción muscular tetánica y parálisis . Esto da como resultado la vacuolación del tegumento, lo que hace que el parásito sea susceptible a la digestión por los fluidos gástricos del huésped . This compound permanece en el sitio de acción dentro del tracto gastrointestinal debido a su mínima absorción después de la administración oral .
Análisis Bioquímico
Biochemical Properties
Epsiprantel acts directly on the tapeworm . It interacts with the tapeworm’s biochemical processes, disrupting its metabolism and causing damage to the worm’s tegument structures
Cellular Effects
This compound has a significant impact on the cells of tapeworms. It is minimally absorbed following oral administration, allowing it to remain at the site of action within the gastrointestinal tract . This leads to the death of the tapeworm, as the compound interferes with the parasite’s cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is believed to be similar to that of praziquantel, a drug that disrupts the regulation of calcium and other cations . This disruption leads to tetanic muscle contraction and paralysis in the parasite, and the tegument becomes vacuolized .
Temporal Effects in Laboratory Settings
This compound has been evaluated in cats at five times the recommended dose given once daily for three days with no adverse effects noted . In tolerance studies, this compound produced minimal clinical signs in cats given 40 times the recommended dose once daily for four days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been evaluated in 14-day repeat dose studies in dogs at 500 mg/kg (90 times the recommended dosage) with no significant adverse results .
Metabolic Pathways
It is assumed that this compound affects carbohydrate metabolism in tapeworms .
Transport and Distribution
This compound is minimally absorbed following oral administration, allowing it to remain at the site of action within the gastrointestinal tract . This suggests that this compound is transported and distributed within the cells and tissues of the gastrointestinal tract.
Subcellular Localization
Given that it acts directly on the tapeworm and remains at the site of action within the gastrointestinal tract , it can be inferred that this compound likely localizes to the areas of the cell where it can exert its effects on the tapeworm.
Métodos De Preparación
Epsiprantel se puede sintetizar a través de diversas rutas sintéticas. Un método implica la derivatización de hidroxilación en la posición 10 del anillo aromático basado en la estructura de this compound, lo que resulta en la formación de 10-hidroxi this compound . Este derivado ha demostrado una mayor solubilidad en agua y eficacia contra esquistosomulas y gusanos adultos de esquistosoma . Los métodos de producción industrial suelen implicar la preparación de this compound en forma de comprimido, con dosis adaptadas para uso veterinario .
Análisis De Reacciones Químicas
Epsiprantel experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes de hidroxilación para el proceso de derivatización . Los principales productos formados a partir de estas reacciones incluyen derivados como el 10-hidroxi this compound, que tiene propiedades mejoradas en comparación con el compuesto original .
Comparación Con Compuestos Similares
Epsiprantel está estrechamente relacionado con praziquantel, otro agente antihelmíntico utilizado para tratar infecciones por tenias . Ambos compuestos pertenecen a la clase de las isoquinolinas y tienen una alta eficacia contra los parásitos cestodos . This compound se utiliza específicamente para tratar las tenias en gatos y perros, mientras que praziquantel tiene un espectro de actividad más amplio, incluyendo eficacia contra los esquistosomas en humanos . Otros compuestos similares incluyen pirantel y morantel, que son efectivos contra los nematodos pero no los cestodos .
Referencias
Propiedades
IUPAC Name |
2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUDKOQUWIHXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057858 | |
| Record name | Epsiprantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98123-83-2, 98123-66-1, 98123-67-2 | |
| Record name | Epsiprantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epsiprantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPSIPRANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPSIPRANTEL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPSIPRANTEL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














